molecular formula C6H10BNO2S B13326140 (4-(Dimethylamino)thiophen-2-yl)boronic acid

(4-(Dimethylamino)thiophen-2-yl)boronic acid

Cat. No.: B13326140
M. Wt: 171.03 g/mol
InChI Key: HSOITIVVVWZOND-UHFFFAOYSA-N
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Description

(4-(Dimethylamino)thiophen-2-yl)boronic acid is an organoboron compound that features a boronic acid group attached to a thiophene ring substituted with a dimethylamino group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (4-(Dimethylamino)thiophen-2-yl)boronic acid typically involves the borylation of the corresponding thiophene derivative. One common method is the palladium-catalyzed borylation of 4-(dimethylamino)thiophene using bis(pinacolato)diboron (B2Pin2) as the boron source. The reaction is usually carried out in the presence of a base such as potassium acetate (KOAc) and a palladium catalyst like Pd(dppf)Cl2 under inert conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring high purity and yield through advanced purification techniques .

Mechanism of Action

Properties

Molecular Formula

C6H10BNO2S

Molecular Weight

171.03 g/mol

IUPAC Name

[4-(dimethylamino)thiophen-2-yl]boronic acid

InChI

InChI=1S/C6H10BNO2S/c1-8(2)5-3-6(7(9)10)11-4-5/h3-4,9-10H,1-2H3

InChI Key

HSOITIVVVWZOND-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC(=CS1)N(C)C)(O)O

Origin of Product

United States

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